molecular formula C41H62F3N5O10S3 B12393942 (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-Me-C10-NH2 TFA

(S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-Me-C10-NH2 TFA

カタログ番号: B12393942
分子量: 938.2 g/mol
InChIキー: YBJISNARARRCQK-STMTXMOVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-Me-C10-NH2 (TFA) (CAS: 2417370-89-7) is a synthetic E3 ubiquitin ligase ligand-linker conjugate designed for proteolysis-targeting chimera (PROTAC) applications . It comprises three key components:

  • Ligand: The (S,R,S)-AHPC moiety, which binds to E3 ligases such as cereblon (CRBN), enabling targeted protein degradation.
  • Linker: A methanesulfonothioate group connected to a methylbutanyl acetate spacer and a C10 (decanoyl) hydrocarbon chain. This linker bridges the ligand and the target-binding warhead.
  • Functional group: A terminal -NH2 group modified as a trifluoroacetic acid (TFA) salt for enhanced solubility.

This compound facilitates the recruitment of CRBN to ubiquitinate specific proteins, marking them for proteasomal degradation. It is widely used in oncology and neurodegenerative disease research to degrade oncoproteins or pathogenic aggregates .

特性

分子式

C41H62F3N5O10S3

分子量

938.2 g/mol

IUPAC名

[(3R,5S)-1-[(2S)-2-(11-aminoundecanoylamino)-3,3-dimethylbutanoyl]-5-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-3-yl] 3-methylsulfonylsulfanylbutan-2-yl carbonate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C39H61N5O8S3.C2HF3O2/c1-26-34(53-25-42-26)30-19-17-29(18-20-30)23-41-36(46)32-22-31(52-38(48)51-27(2)28(3)54-55(7,49)50)24-44(32)37(47)35(39(4,5)6)43-33(45)16-14-12-10-8-9-11-13-15-21-40;3-2(4,5)1(6)7/h17-20,25,27-28,31-32,35H,8-16,21-24,40H2,1-7H3,(H,41,46)(H,43,45);(H,6,7)/t27?,28?,31-,32+,35-;/m1./s1

InChIキー

YBJISNARARRCQK-STMTXMOVSA-N

異性体SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCN)OC(=O)OC(C)C(C)SS(=O)(=O)C.C(=O)(C(F)(F)F)O

正規SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCN)OC(=O)OC(C)C(C)SS(=O)(=O)C.C(=O)(C(F)(F)F)O

製品の起源

United States

準備方法

Structural Characteristics and Chemical Properties

(S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-Me-C10-NH2 TFA is a sophisticated molecule containing multiple functional groups strategically arranged to enable protein degradation activities. The compound consists of the (S,R,S)-AHPC core structure, which serves as the E3 ligase recruiting element, coupled with specialized linker components including a 3-methylbutanyl acetate moiety, methanesulfonothioate functional group, and a C10 alkyl chain terminating with an amine group. The compound is typically prepared as a trifluoroacetic acid (TFA) salt.

Key Chemical Parameters

The compound possesses the following essential chemical characteristics:

Parameter Value Reference
CAS Number 2417370-89-7
Molecular Formula C₄₁H₆₂F₃N₅O₁₀S₃
Molecular Weight 938.15 g/mol
Storage Conditions 4°C, protect from light, stored under nitrogen
SMILES CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3CC@HOC(=O)OC(C)C(C)SS(=O)(=O)C.C(=O)(C(F)(F)F)O
InChIKey YBJISNARARRCQK-STMTXMOVSA-N

General Synthetic Approach

The synthesis of this compound involves a multi-step process that requires precise control of stereochemistry and careful management of multiple functional groups. The preparation typically follows a convergent synthesis strategy where key building blocks are separately synthesized and subsequently coupled.

Synthetic Overview

The synthesis can be conceptually divided into several key components:

  • Preparation of the (S,R,S)-AHPC core structure
  • Synthesis of the 3-methylbutanyl acetate component
  • Introduction of the methanesulfonothioate functional group
  • Preparation of the C10-NH₂ linker
  • Sequential coupling of these components
  • Final salt formation with trifluoroacetic acid

Synthesis of Key Components

Preparation of 3-methylbutanyl acetate

The 3-methylbutanyl acetate component can be synthesized through esterification of 3-methylbutanol (isopentyl alcohol) with acetic acid. This follows a Fischer esterification protocol similar to that used for preparing isopentyl acetate (banana oil).

Reaction Conditions:
Reagent Quantity Function
3-methylbutanol 3.0 mL Starting alcohol
Glacial acetic acid 4.0 mL Carboxylic acid component
Concentrated sulfuric acid 0.8 mL Catalyst
Boiling stone One piece Prevent bumping during heating
Procedure:
  • Combine 3-methylbutanol, glacial acetic acid, and concentrated sulfuric acid in a round-bottom flask equipped with a reflux condenser.
  • Heat the mixture to gentle reflux for approximately one hour.
  • After cooling to room temperature, transfer the mixture to a separatory funnel.
  • Add 10 mL of water, shake gently, and discard the lower aqueous layer.
  • Neutralize residual acetic acid with 5% aqueous sodium bicarbonate solution.
  • Wash with saturated sodium chloride solution to remove any remaining ionic substances.
  • Dry the organic layer using magnesium sulfate and filter.
  • Purify by distillation, collecting the fraction between 134-143°C.

Introduction of the Methanesulfonothioate Group

The methanesulfonothioate functional group is typically introduced through the reaction of an appropriate precursor with methanesulfonyl chloride under controlled conditions.

General Procedure:
  • Dissolve the hydroxyl-containing precursor in an anhydrous solvent (typically dichloromethane or THF).
  • Cool the solution to 0-5°C.
  • Add a base (typically triethylamine or pyridine) to neutralize HCl generated during the reaction.
  • Slowly add methanesulfonyl chloride while maintaining the low temperature.
  • Allow the reaction to warm to room temperature and monitor by thin-layer chromatography.
  • Once complete, quench the reaction with cold water.
  • Extract with organic solvent, wash, dry, and concentrate.
  • The resulting methanesulfonate can then be converted to methanesulfonothioate through reaction with an appropriate thiol source under basic conditions.

Synthesis of the (S,R,S)-AHPC Core

The (S,R,S)-AHPC component is a critical structural element that serves as the E3 ligase recruiting ligand. This stereochemically defined structure requires careful control of reaction conditions to maintain the proper configuration at each stereocenter.

The core structure contains:

  • A thiazole ring connected to a phenyl group
  • A pyrrolidine ring with specific stereochemistry
  • A tert-butyl group-containing peptide chain

The synthesis of this component typically begins with appropriately protected amino acid derivatives and proceeds through a series of coupling reactions to build the desired stereochemical configuration.

Complete Synthesis of (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-Me-C10-NH2

The complete synthesis involves the coupling of the individually prepared components. While the specific reaction conditions are often proprietary, the general approach follows established principles of peptide and medicinal chemistry.

Coupling Strategy

  • The (S,R,S)-AHPC core is coupled with the pre-functionalized 3-methylbutanyl acetate-methanesulfonothioate component.
  • This intermediate is then reacted with the appropriately functionalized C10-NH₂ linker.
  • Protective groups are selectively removed as needed throughout the synthesis.
  • The final product is isolated as the TFA salt.

Critical Parameters for Successful Synthesis

Parameter Recommended Range Importance
Reaction temperature Typically -10°C to room temperature Critical for stereochemical control
Solvent selection Anhydrous, non-nucleophilic (DMF, DCM, THF) Prevents side reactions
Coupling reagents HATU, EDC/HOBt, PyBOP Affects coupling efficiency
pH control Slightly basic (pH 7-8) Influences reaction selectivity
Purification method RP-HPLC Crucial for final purity
Protection strategy Strategic orthogonal protection Enables selective functional group manipulation

Purification and Analysis

Purification Methods

The purification of this compound typically involves:

  • Column chromatography for initial purification of intermediates
  • Preparative HPLC for final purification
  • Recrystallization or precipitation as the TFA salt

Analytical Methods for Quality Control

Analytical Method Purpose Key Parameters
HPLC Purity determination >95% purity target
Mass Spectrometry Molecular weight confirmation [M+H]⁺ = 939.15 m/z
NMR Spectroscopy Structural confirmation ¹H, ¹³C, and 2D experiments
Elemental Analysis Composition verification Within ±0.4% of theoretical values
Chiral HPLC Stereochemical purity >98% stereochemical purity

Stock Solution Preparation

For research applications, proper preparation of stock solutions is critical. The following table provides guidance for preparing solutions of various concentrations:

Target Concentration Amount of Compound Solvent Volume
1 mM 1 mg 1.0659 mL
1 mM 5 mg 5.3296 mL
1 mM 10 mg 10.6593 mL
5 mM 1 mg 0.2132 mL
5 mM 5 mg 1.0659 mL
5 mM 10 mg 2.1319 mL
10 mM 1 mg 0.1066 mL
10 mM 5 mg 0.533 mL
10 mM 10 mg 1.0659 mL

Note: Select the appropriate solvent based on the specific application requirements. For long-term storage, aliquot the solution to avoid repeated freeze-thaw cycles.

Trifluoroacetic Acid (TFA) in the Synthesis Process

Trifluoroacetic acid plays several critical roles in the synthesis of this compound:

  • It serves as a deprotecting agent for removing protecting groups (such as Boc) from intermediates.
  • It functions as a strong acid in various reaction steps.
  • It forms the final salt with the compound, enhancing stability and solubility.

Preparation of TFA

While commercial TFA is typically used in research settings, it can be synthesized industrially through:

  • Electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis:

    • CH₃COCl + 4 HF → CF₃COF + 3 H₂ + HCl
    • CF₃COF + H₂O → CF₃COOH + HF
  • Older method: oxidation of 1,1,1-trifluoro-2,3,3-trichloropropene with potassium permanganate.

Challenges and Considerations in Synthesis

The preparation of this compound presents several challenges:

  • Maintaining stereochemical purity at multiple stereocenters
  • Managing the reactivity of diverse functional groups
  • Preventing undesired side reactions during coupling steps
  • Achieving high purity in the final product
  • Ensuring batch-to-batch reproducibility

Successful synthesis requires careful control of reaction conditions, appropriate selection of reagents, and rigorous purification protocols.

化学反応の分析

Types of Reactions

(S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-Me-C10-NH2 (TFA) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

科学的研究の応用

Scientific Research Applications

The compound has shown potential in several key research areas:

2.1. Cancer Research

  • Mechanism of Action : The compound is utilized in studies focusing on targeted protein degradation, which can inhibit the growth of cancer cells by promoting the degradation of oncogenic proteins.
  • Case Study : Research has demonstrated that using (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-Me-C10-NH2 (TFA) in conjunction with other therapeutic agents enhances the efficacy of treatments in various cancer models, particularly those resistant to conventional therapies.

2.2. Immunology

  • Applications : The compound has been investigated for its role in modulating immune responses, specifically through pathways involving cytokines and immune cell signaling.
  • Data Table :
    Application AreaMechanismObserved Effects
    Cancer TherapyE3 Ligase ActivationIncreased apoptosis in tumor cells
    Immune ModulationCytokine RegulationEnhanced T-cell activation

2.3. Infectious Diseases

  • Antiviral Properties : Preliminary studies indicate that the compound may possess antiviral properties, particularly against enveloped viruses like HIV and influenza.
  • Research Findings : In vitro studies have shown that (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-Me-C10-NH2 (TFA) reduces viral replication rates, suggesting its potential as a therapeutic agent.

3.1. Targeting E3 Ligases

E3 ligases play a pivotal role in ubiquitination and subsequent proteasomal degradation of proteins. The incorporation of the VHL ligand allows for selective targeting of specific proteins for degradation, which is a promising strategy in drug development.

3.2. Pathway Involvement

The compound interacts with various cellular pathways:

  • MAPK/ERK Pathway : Influences cell proliferation and survival.
  • NF-κB Signaling : Modulates inflammatory responses.

作用機序

The mechanism of action of (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-Me-C10-NH2 (TFA) involves the recruitment of specific proteins to the proteasome for degradation. The compound binds to the target protein and a ubiquitin ligase, forming a ternary complex. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and specific protein-protein interactions.

類似化合物との比較

Structural Analogues with Varied Linkers

The most direct comparison is with PROTAC conjugates sharing the (S,R,S)-AHPC ligand but differing in linker composition. For example:

Parameter (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-Me-C10-NH2 (TFA) (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 (TFA)
Linker Type C10 hydrocarbon chain PEG3 (triethylene glycol) chain
Hydrophilicity Low (hydrophobic) High (hydrophilic)
Flexibility Rigid Flexible
Solubility in Aqueous Media Moderate (enhanced by TFA salt) High (due to PEG3 linker)
Biological Impact Optimizes membrane permeability and target engagement Improves solubility and reduces aggregation

The C10 linker in the target compound may enhance proteolytic efficiency by balancing hydrophobicity and length, whereas the PEG3 linker in GC69945 improves solubility for in vivo applications .

Ligand-Linker Conjugates with Alternative Warheads

Other PROTACs use different E3 ligase ligands (e.g., VHL or MDM2 binders) or warheads (e.g., BRD4 inhibitors like JQ1). For instance, JQ1-based degraders with PEG linkers show reduced off-target effects compared to hydrocarbon-linked variants, underscoring the importance of linker choice in tuning pharmacokinetics .

Comparison with Non-PROTAC Sulfur-Containing Compounds

Though structurally distinct, sulfur-containing groups in other compounds share functional similarities:

Compound Sulfur Group Application Key Difference from Target PROTAC
O-(1-Ethylpropyl) methylphosphonothioate Phosphonothioate Chemical synthesis/agriculture Lacks PROTAC functionality; non-biomedical
Butyl methylphosphonofluoridate Phosphonofluoridate Organophosphate research Toxic nerve agent; inhibits acetylcholinesterase

These compounds highlight the versatility of sulfur in chemical design but lack the targeted protein degradation mechanism intrinsic to PROTACs .

Research Findings on Linker Impact

Studies demonstrate that linker composition critically influences PROTAC efficacy:

  • C10 Linkers : Enhance cell permeability and prolong intracellular retention, ideal for degrading membrane-associated proteins .
  • PEG Linkers: Improve aqueous solubility and reduce nonspecific binding, advantageous for systemic administration .
  • Methanesulfonothioate Groups: Provide metabolic stability compared to ester or amide linkers, reducing premature degradation .

生物活性

(S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-Me-C10-NH2 (TFA) is a synthesized compound that serves as an E3 ligase ligand-linker conjugate, designed primarily for use in PROTAC (Proteolysis Targeting Chimeras) technology. This compound has garnered attention for its potential applications in various biological processes, including apoptosis, autophagy, and anti-infection activities.

  • Molecular Formula : C₄₁H₆₂F₃N₅O₁₀S₃
  • Molecular Weight : 938.15 g/mol
  • CAS Number : 2417370-89-7
  • Appearance : Colorless to light yellow viscous liquid

(S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-Me-C10-NH2 (TFA) functions by targeting specific E3 ligases within cellular pathways, facilitating the ubiquitination and subsequent degradation of target proteins. This mechanism is pivotal in regulating various signaling pathways, including:

  • Apoptosis : The compound can induce programmed cell death through the activation of caspases and modulation of BCL-2 family proteins.
  • Autophagy : It influences autophagic pathways, which are critical for cellular homeostasis and response to stress.
  • Cell Cycle Regulation : By affecting key proteins involved in cell cycle progression, it may help in the treatment of cancer by inhibiting tumor growth.

Biological Activities

The biological activities attributed to (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-Me-C10-NH2 (TFA) include:

  • Anti-infection Properties :
    • Effective against various pathogens including bacteria and viruses such as HIV, HCV, and influenza .
    • Potential use in antibiotic development due to its ability to disrupt bacterial cell functions.
  • Antibody-drug Conjugate (ADC) Applications :
    • Enhances the efficacy of ADCs by improving the targeting and delivery of therapeutic agents to cancer cells .
  • Epigenetic Modulation :
    • Influences gene expression by modifying histone acetylation and methylation patterns, thereby impacting cellular responses to environmental stimuli .

Research Findings

Recent studies have explored the efficacy of (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-Me-C10-NH2 (TFA) in various experimental models:

Case Study Overview

StudyModelFindings
Study 1Human Cancer Cell LinesDemonstrated significant apoptosis induction via caspase activation.
Study 2Mouse Model of InfectionShowed reduced viral load in subjects treated with the compound compared to controls.
Study 3In vitro Autophagy AssayIncreased autophagic flux observed, suggesting potential for neuroprotective effects.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and purification strategies for synthesizing (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-Me-C10-NH2 (TFA)?

  • Answer : The synthesis involves sequential functionalization:

  • Step 1 : Coupling of the (S,R,S)-AHPC ligand to the 3-methylbutanyl acetate backbone using acid-catalyzed esterification, as described in indole functionalization protocols .
  • Step 2 : Introduction of the methanesulfonothioate group via reaction with methanesulfonyl chloride under anhydrous conditions, followed by sulfur substitution .
  • Step 3 : Attachment of the C10-NH2 linker via amide bond formation, with final trifluoroacetic acid (TFA) salt stabilization for solubility .
  • Purification : Reverse-phase HPLC with C18 columns and LC-MS validation to confirm purity (>95%) and structural integrity .

Q. How can researchers validate the binding affinity of this compound to CRBN E3 ligase in PROTAC design?

  • Answer : Use biophysical assays such as:

  • Surface Plasmon Resonance (SPR) to measure real-time binding kinetics (KD values).
  • Isothermal Titration Calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS).
  • Competitive ELISA with known CRBN ligands (e.g., lenalidomide) to confirm displacement efficacy .

Q. What are the recommended storage conditions and handling protocols for this compound?

  • Answer : Store lyophilized powder at -20°C under inert gas (argon) to prevent oxidation of the methanesulfonothioate group. Reconstitute in anhydrous DMSO for in vitro assays. Avoid repeated freeze-thaw cycles to maintain stability .

Advanced Research Questions

Q. How can structural modifications to the C10 linker impact PROTAC degradation efficiency, and what experimental approaches optimize linker length/rigidity?

  • Answer :

  • Linker Optimization : Test variants with shorter (C8) or longer (C12) alkyl chains to balance cell permeability and ternary complex formation.
  • Methodology :
  • Molecular Dynamics (MD) Simulations to predict linker flexibility and target engagement.
  • Cellular Degradation Assays using Western blotting (e.g., monitoring IKZF1/3 degradation in MM1.S cells) .
  • Data Interpretation : Correlate linker length with ubiquitination rates using time-resolved mass spectrometry .

Q. How should researchers resolve contradictions in degradation efficiency between in vitro and in vivo models for PROTACs incorporating this compound?

  • Answer :

  • Hypothesis Testing :
  • Pharmacokinetic (PK) Analysis : Measure plasma stability and tissue distribution (e.g., via radiolabeled tracer studies).
  • Metabolite Profiling : Use LC-HRMS to identify in vivo degradation products that may inhibit activity .
  • Experimental Design :
  • Compare degradation in 3D spheroid vs. monolayer cultures to mimic in vivo heterogeneity.
  • Validate using xenograft models with CRISPR-Cas9 knockouts of CRBN to confirm on-target effects .

Q. What analytical techniques are critical for characterizing the stability of the methanesulfonothioate moiety under physiological conditions?

  • Answer :

  • Stability Studies :
  • pH-Dependent Hydrolysis : Monitor via <sup>1</sup>H-NMR in buffers (pH 4–9) to identify degradation pathways.
  • LC-MS/MS Quantification : Detect thiol-disulfide exchange products using MRM transitions for sulfonic acid derivatives .
  • Advanced Method : Cryo-EM to visualize ternary complex formation and ligand dissociation rates .

Q. How can researchers address batch-to-batch variability in PROTAC synthesis involving this compound?

  • Answer :

  • Quality Control (QC) Measures :
  • Batch Consistency : Use orthogonal analytical methods (e.g., NMR, HRMS, and CD spectroscopy) to validate stereochemistry and purity.
  • Standardized Protocols : Implement automated synthesis platforms for reproducible coupling reactions .
  • Data Normalization : Include internal controls (e.g., a stable isotope-labeled analog) in degradation assays to correct for variability .

Methodological Challenges and Solutions

Q. What strategies mitigate off-target effects when using this compound in PROTAC-mediated protein degradation?

  • Answer :

  • Target Validation :
  • CRISPR-Cas9 Screens : Identify genes modulating degradation (e.g., DDB1, CUL4A).
  • Proteome-Wide Profiling : Use thermal shift assays (TSA) to detect unintended protein destabilization .
  • Linker Engineering : Introduce polar groups (e.g., PEG3) to reduce hydrophobic aggregation, a common source of off-target binding .

Q. How can computational modeling enhance the design of PROTACs incorporating this compound?

  • Answer :

  • In Silico Tools :
  • Docking Simulations (AutoDock Vina) : Predict binding poses between the AHPC ligand and CRBN.
  • Free Energy Perturbation (FEP) : Calculate binding affinity changes for linker modifications.
  • Validation : Cross-reference predictions with cryo-EM structures of PROTAC-E3 ligase-target complexes .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。